molecular formula C40H56O4 B1258769 Mimulaxanthin

Mimulaxanthin

Cat. No. B1258769
M. Wt: 600.9 g/mol
InChI Key: GBFUJSDSAPGLBF-VSLLMMCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mimulaxanthin is a natural product found in Lamium galeobdolon and Erythranthe lutea with data available.

Scientific Research Applications

Structural Insights

Mimulaxanthin, identified as a xanthophyll in Mimulus guttatus (Monkey flower) petals, exhibits a complex structure that includes a 6,7,6′,7′-tetradehydro-5,6,5′,6′-tetrahydro,β,β-carotene-3,5,3′,5′-tetrol configuration. This structure has been confirmed through mass, NMR, and IR spectroscopy analyses. The pigment's diacetate, diacetate-di (trimethylsilyl)-ether, and diether derivatives have been synthesized, offering insights into its chemical behavior and potential for further research applications (Nitsche, 1973).

Carotenoid Composition in Mimulus Species

The genus Mimulus, widely studied in ecological and evolutionary contexts, features species with carotenoid-rich flowers. Mimulus lewisii, a key model species, and other Mimulus species predominantly contain this compound along with antheraxanthin, violaxanthin, neoxanthin, and deepoxyneoxanthin. These findings lay the groundwork for future research on transcriptional control of carotenoid biosynthesis in Mimulus flowers, potentially leading to new applications in horticulture and plant science (Lafountain, Frank, & Yuan, 2015).

Synthetic Approaches and Chemical Behavior

Synthetic efforts have produced enantiomerically pure this compound and its isomers, shedding light on its chemical properties and potential for use in various applications, including as a pigment and in materials science. This synthesis reveals the molecule's intricate chemistry and paves the way for innovative uses in industries requiring specific carotenoid structures (Baumeler & Eugster, 1991).

Carotenoid Synthesis via Olefin Metathesis

Olefin metathesis has been employed in the synthesis of this compound, demonstrating a novel approach to constructing carotenoids with conjugated polyene chains. This method opens up new avenues for the synthesis of carotenoids like this compound, with potential implications for research in organic chemistry and the development of carotenoid-based products (Kajikawa, Iguchi, & Katsumura, 2009).

properties

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35-37(5,6)25-33(41)27-39(35,9)43)15-11-12-16-30(2)18-14-20-32(4)22-24-36-38(7,8)26-34(42)28-40(36,10)44/h11-22,33-34,41-44H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,29-15+,30-16+,31-19+,32-20+/t23?,24?,33-,34-,39+,40+/m0/s1

InChI Key

GBFUJSDSAPGLBF-VSLLMMCSSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C=C1C(C[C@@H](C[C@]1(O)C)O)(C)C)/C)/C)/C=C/C=C(/C=C=C2C(C[C@@H](C[C@]2(O)C)O)(C)C)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=C=C2C(CC(CC2(C)O)O)(C)C

synonyms

6,7,6',7'-tetradehydro-5,6,5',6'-tetrahydro,beta,beta-carotene-3,5,3',5'-tetrol
mimulaxanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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